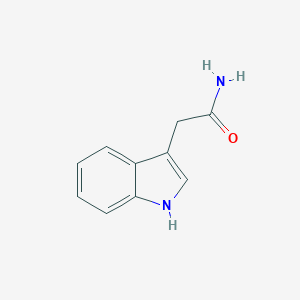

Indole-3-acetamide

Übersicht

Beschreibung

Indole-3-acetamide is an organic compound that serves as an intermediate in the biosynthesis of indole-3-acetic acid, a well-known plant hormone. This compound is part of the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound plays a crucial role in plant growth and development by acting as a precursor to indole-3-acetic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indole-3-acetamide can be synthesized through several methods. One common approach involves the reaction of indole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microbial fermentation. Certain bacteria, such as Paenibacillus polymyxa, can produce this compound through the indole-3-pyruvic acid pathway. This method is advantageous due to its cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions: Indole-3-acetamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to indole-3-acetic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can yield indole-3-ethanol.

Substitution: The amide group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Indole-3-acetic acid.

Reduction: Indole-3-ethanol.

Substitution: Various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Auxin Biosynthesis

Indole-3-acetamide as a Precursor

this compound is recognized as a precursor in the biosynthesis of indole-3-acetic acid (IAA), a vital plant hormone that regulates growth and development. Research has shown that IAM can be converted into IAA through specific enzymatic pathways involving enzymes such as this compound hydrolase (IAMH) .

Genetic Studies

Studies utilizing CRISPR/Cas9 technology have identified IAMH genes in Arabidopsis thaliana, indicating the important role of IAM in auxin biosynthesis . The disruption of IAMH genes results in resistance to IAM, suggesting that IAM does not play a major role under normal growth conditions but may be crucial under stress .

Pharmacological Applications

Antihyperglycemic Properties

Recent studies have synthesized various this compound derivatives, which have been screened for their antihyperglycemic and antioxidant activities. These compounds demonstrated significant inhibition of the α-amylase enzyme, with IC50 values comparable to standard antihyperglycemic drugs . This positions IAM derivatives as potential candidates for managing diabetes.

Gut Microbiota Interaction

IAM has been shown to influence gut microbiota composition and functionality. A study highlighted that gut microbiota regulated by Lactobacillus plantarum increased serum levels of IAM, which activated the aryl hydrocarbon receptor (AhR) and ameliorated alcoholic liver injury in cell models . This suggests therapeutic potential for IAM in metabolic disorders linked to gut health.

Environmental Biotechnology

Biodegradation of Pollutants

IAM is involved in microbial pathways that can degrade environmental pollutants. For instance, certain Streptomyces species can convert tryptophan into IAA via IAM, which indicates that these bacteria might play a role in bioremediation strategies . The ability of Alcaligenes faecalis to utilize IAM for the degradation of chlorinated phenoxyacetic acids further illustrates its potential in environmental applications .

Case Studies and Research Findings

Wirkmechanismus

Indole-3-acetamide is often compared with other indole derivatives such as indole-3-acetic acid, indole-3-pyruvic acid, and indole-3-acetonitrile. While all these compounds are involved in plant growth regulation, this compound is unique in its role as an intermediate in the biosynthesis of indole-3-acetic acid. This intermediate status allows it to be a versatile compound in both synthetic and biological contexts.

Vergleich Mit ähnlichen Verbindungen

- Indole-3-acetic acid

- Indole-3-pyruvic acid

- Indole-3-acetonitrile

- Indole-3-ethanol

Biologische Aktivität

Indole-3-acetamide (IAM) is an important compound in plant biology and medicinal chemistry, recognized primarily for its role as an auxin precursor in various biological processes. This article explores the biological activities of IAM, focusing on its synthesis, enzymatic conversion, and potential applications in agriculture and medicine.

1. Chemical Structure and Synthesis

This compound is derived from indole-3-acetic acid (IAA), a well-known plant hormone. The synthesis of IAM typically involves the amidation of indole-3-acetic acid with ammonia or amines under specific conditions. Recent studies have reported the synthesis of various indole-3-acetamides through coupling reactions with substituted anilines, yielding compounds with diverse biological activities .

2.1 Antihyperglycemic and Antioxidant Properties

Research has demonstrated that indole-3-acetamides exhibit significant antihyperglycemic effects by inhibiting the enzyme α-amylase. A study synthesized 24 derivatives of this compound, revealing IC50 values for α-amylase inhibition ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM, with the most active compound showing comparable efficacy to the standard drug acarbose . Additionally, these compounds displayed antioxidant activities, scavenging free radicals effectively in assays such as DPPH and ABTS .

| Compound | IC50 (α-Amylase) | DPPH Scavenging | ABTS Scavenging |

|---|---|---|---|

| IAM-15 | 1.09 ± 0.11 μM | 0.35 ± 0.1 μM | 0.81 ± 0.25 μM |

| IAM-24 | 2.84 ± 0.1 μM | 2.19 ± 0.08 μM | 2.75 ± 0.03 μM |

2.2 Antimicrobial Activity

Indole-3-acetamido-polyamines have been investigated for their antimicrobial properties, particularly as enhancers of existing antibiotics like doxycycline against resistant bacterial strains such as Pseudomonas aeruginosa and Escherichia coli . These compounds exhibited minimum inhibitory concentrations (MIC) as low as 3.125 µM with minimal cytotoxicity, indicating their potential as antibiotic adjuvants.

3. Enzymatic Conversion and Role in Auxin Biosynthesis

This compound is catalyzed by specific enzymes known as this compound hydrolases (IaaH), which convert IAM to IAA, thus playing a crucial role in auxin biosynthesis in plants . The enzyme IaaH has been characterized in several bacterial species and is essential for the production of IAA from IAM, highlighting its significance in plant growth regulation.

4. Impact on Plant Development

Studies have shown that elevated levels of IAM can negatively affect plant growth by inhibiting seed development and affecting transcriptional regulation . For instance, research on Arabidopsis thaliana revealed that accumulation of IAM led to stress responses and reduced seed size, suggesting that IAM acts as a growth repressor compared to IAA .

5.1 this compound in Stress Responses

A study indicated that IAM accumulation stimulates abscisic acid (ABA) biosynthesis during stress conditions, linking it to plant resilience mechanisms . This relationship underscores the dual role of IAM as both a precursor for auxin and a modulator of stress-related pathways.

5.2 Genetic Studies on Auxin Biosynthesis

Genetic manipulation studies involving CRISPR/Cas9 technology have identified key genes responsible for IAM metabolism in Arabidopsis, revealing insights into its role in auxin signaling pathways . The disruption of these genes resulted in altered responses to IAM treatment, providing a clearer understanding of its biological functions.

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAMBXDOGPRZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236686 | |

| Record name | Indoleacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

879-37-8 | |

| Record name | Indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoleacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoleacetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | indole-3-acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indoleacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-INDOLEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9SEW65XW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 - 151 °C | |

| Record name | Indole-3-acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.